molecular formula C14H6N2O8 B093595 1,5-Dihydroxy-4,8-dinitroanthraquinone CAS No. 128-91-6

1,5-Dihydroxy-4,8-dinitroanthraquinone

Cat. No. B093595
CAS RN: 128-91-6
M. Wt: 330.21 g/mol
InChI Key: CUIHODIOWPLCMG-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-4,8-dinitroanthraquinone is a chemical compound with the molecular formula C14H6N2O8 and a molecular weight of 330.21 . It is an important dye precursor for CI Disperse Blue 56, which is prepared from dimethoxyanthraquinone .


Synthesis Analysis

The synthesis of 1,8-dihydroxy-4,5-dinitroanthraquinone manganese salt (DHDNEMn), a compound similar to 1,5-Dihydroxy-4,8-dinitroanthraquinone, was achieved through the metathesis reaction with a yield of 91% .


Molecular Structure Analysis

1,5-Dihydroxy-4,8-dinitroanthraquinone contains a total of 32 bonds, including 26 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 6 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), 2 nitro groups (aromatic), and 2 aromatic hydroxyls .


Chemical Reactions Analysis

As a nitrated alcohol and a ketone, 1,5-Dihydroxy-4,8-dinitroanthraquinone can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It reacts with oxoacids and carboxylic acids to form esters plus water .


Physical And Chemical Properties Analysis

The melting point of 1,5-Dihydroxy-4,8-dinitroanthraquinone is 360-362 °C, and its predicted boiling point is 669.4±55.0 °C . The predicted density is 1.838±0.06 g/cm3, and the predicted pKa is 3.39±0.20 .

Scientific Research Applications

Antibacterial Agent

1,5-Dihydroxy-4,8-dinitroanthraquinone has been identified as a potential antibacterial agent against Staphylococcus aureus and Enterococcus faecalis . The compound was found to inhibit the enzyme phosphopantetheine adenylyltransferase (PPAT) of these bacteria, contributing to its antibacterial activity . The minimum inhibitory concentration (MIC) values were 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis .

Photosensitizer in Photodynamic Therapy

The compound has potential use as a photosensitizer in photodynamic therapy. Photodynamic therapy is a type of treatment that uses light-sensitive compounds (photosensitizers) and a light source to destroy abnormal cells.

Chelating Agent for Metal Ions

1,5-Dihydroxy-4,8-dinitroanthraquinone can act as a chelating agent for metal ions. Chelating agents are substances that can form several bonds to a single metal ion, making them useful in many scientific and industrial applications.

Component in Organic Electronics

The compound is also considered for use in organic electronics. Organic electronics use organic compounds in the construction of electronic devices.

Energetic Combustion Catalyst

A study has synthesized a novel energetic combustion catalyst, 1,8-dihydroxy-4,5-dinitroanthraquinone manganese salt (DHDNEMn), which is related to 1,5-Dihydroxy-4,8-dinitroanthraquinone . The thermal decomposition reaction kinetics of DHDNEMn was studied, providing useful information for analyzing and evaluating the stability and thermal safety of DHDNEMn .

Mechanism of Action

Future Directions

1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA), a compound similar to 1,5-Dihydroxy-4,8-dinitroanthraquinone, has shown antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis . This points to potential future directions in the development of new antibacterial agents.

properties

IUPAC Name

1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIHODIOWPLCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059589
Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro-
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Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dihydroxy-4,8-dinitroanthraquinone

CAS RN

128-91-6
Record name 1,5-Dihydroxy-4,8-dinitro-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro-
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Record name Anthrarufin,8-dinitro-
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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